

# 2-Methylthiophene molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methylthiophene

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An In-depth Technical Guide to **2-Methylthiophene**: Molecular Structure, Properties, and Applications

## Executive Summary

This technical guide provides a comprehensive overview of **2-Methylthiophene** (CAS No. 554-14-3), a heterocyclic organosulfur compound. It details the molecule's structural and chemical properties, spectroscopic data, synthesis methodologies, and its significance as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery, offering tabulated data for easy reference, detailed experimental protocols, and visualizations of its structure and synthesis workflow.

## Introduction

**2-Methylthiophene** is a five-membered aromatic heterocycle, specifically a derivative of thiophene with a methyl group at the C2 position.<sup>[1]</sup> It is a colorless, flammable liquid with the chemical formula  $C_5H_6S$ .<sup>[2]</sup> Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, often serving as bioisosteres for benzene rings in biologically active compounds.<sup>[3][4]</sup> This structural similarity allows thiophene-containing molecules to interact with biological targets while potentially offering improved physicochemical properties.<sup>[5]</sup> As such, **2-Methylthiophene** serves as a crucial starting material for the synthesis of a wide array of more complex molecules, including pharmaceuticals,

agrochemicals, and flavoring agents.[4][6][7] It is a known Maillard reaction product and has been identified in various natural sources.[1]

## Molecular Structure and Formula

**2-Methylthiophene** is characterized by a planar, five-membered ring containing one sulfur atom and four carbon atoms, with a methyl group substituent.

- Molecular Formula: C<sub>5</sub>H<sub>6</sub>S[1][2]
- IUPAC Name: **2-methylthiophene**[1]
- Synonyms: alpha-Methylthiophene, 2-Thiotolene[6]
- SMILES: CC1=CC=CS1[2]
- InChI Key: XQQBUAPQHNYIRS-UHFFFAOYSA-N[1][8]

Below is a diagram illustrating the molecular structure of **2-Methylthiophene**.

Caption: 2D structure of **2-Methylthiophene**.

## Physicochemical and Spectroscopic Properties

The quantitative properties of **2-Methylthiophene** are summarized in the tables below for easy comparison and reference.

Table 1: Physicochemical Properties of **2-Methylthiophene**

Property	Value	Reference(s)
CAS Number	554-14-3	[2][8]
Molecular Weight	98.17 g/mol	[1][9]
Appearance	Clear colorless to yellow liquid	[2][10]
Density	1.014 - 1.0168 g/cm <sup>3</sup> at 25 °C	[2][6][11]
Melting Point	-63 °C	[2][6][11]
Boiling Point	112.6 - 113 °C	[2][6][12]
Flash Point	7 - 15 °C (45 - 59 °F)	[6][11][12]
Vapor Pressure	47.6 mmHg at 37.7 °C	[6][11]
Water Solubility	Immiscible	[6][10]
Refractive Index (n <sub>20/D</sub> )	1.52	[6][11][12]
logP	2.33	[1][6]

Table 2: Spectroscopic Data for **2-Methylthiophene**

Spectrum Type	Key Peaks / Shifts (Solvent)	Reference(s)
<sup>1</sup> H NMR	δ (ppm): 2.49 (s, 3H, -CH <sub>3</sub> ), 6.75 (dd, 1H), 6.88 (d, 1H), 7.07 (d, 1H) (CDCl <sub>3</sub> )	[1][13]
<sup>13</sup> C NMR	δ (ppm): 14.95, 123.03, 125.14, 126.86, 139.50 (CDCl <sub>3</sub> )	[1]
Mass Spectrum (EI)	m/z: 98 (M <sup>+</sup> ), 97, 83, 59, 53, 45	[14]
Infrared (IR)	Major peaks (cm <sup>-1</sup> ): Data available for vapor phase	[15]

## Synthesis and Manufacturing

**2-Methylthiophene** can be prepared via several synthetic routes. Commercially, it is often produced by the vapor-phase dehydrogenation of a mixture of 1-pentanol and carbon disulfide. [2] Another established laboratory-scale synthesis is the Wolff-Kishner reduction of thiophene-2-carboxaldehyde.[2]

### Experimental Protocol: Wolff-Kishner Reduction of Thiophene-2-carboxaldehyde

This protocol outlines a laboratory procedure for the synthesis of **2-Methylthiophene**, adapted from established chemical literature.[2][7]

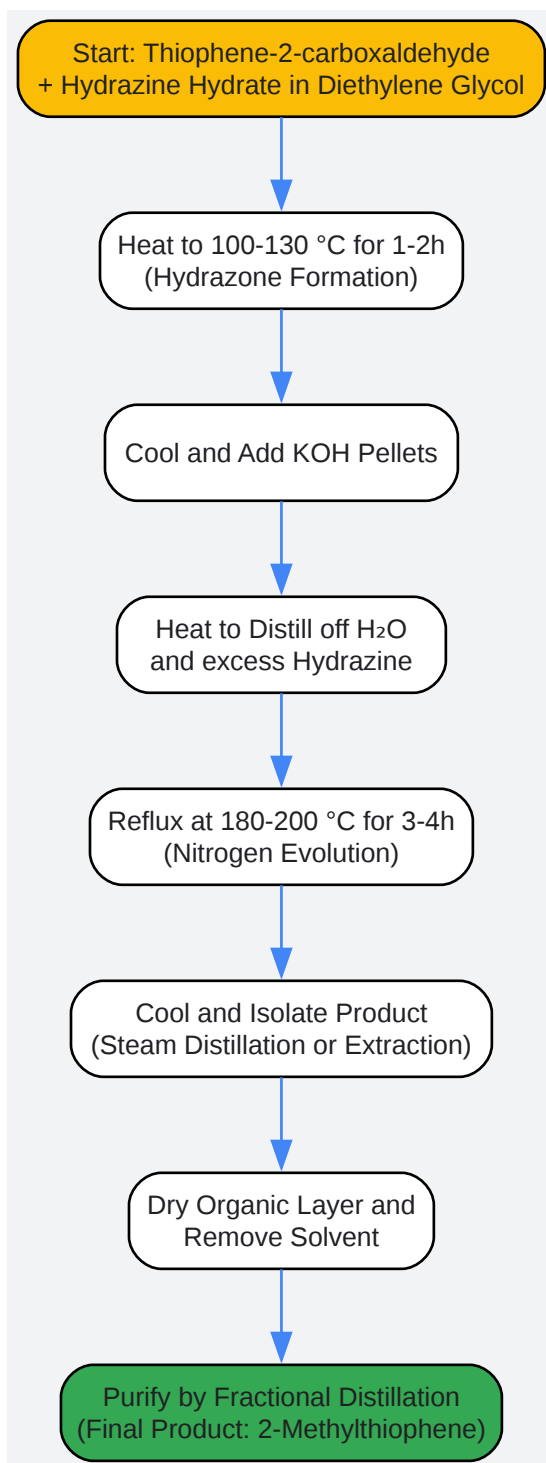
#### Materials and Reagents:

- Thiophene-2-carboxaldehyde
- Hydrazine hydrate (85% or higher)
- Potassium hydroxide (KOH)
- Diethylene glycol (solvent)
- Nitrogen gas supply
- Standard glassware for reflux and distillation
- Heating mantle with temperature control
- Magnetic stirrer

#### Procedure:

- **Reaction Setup:** Assemble a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Place the flask in a heating mantle on a magnetic stirrer.
- **Initial Reaction:** Charge the flask with thiophene-2-carboxaldehyde, a slight excess of hydrazine hydrate, and diethylene glycol as the solvent.

- **Hydrazone Formation:** Heat the mixture to approximately 100-130 °C under a nitrogen atmosphere for 1-2 hours to form the corresponding hydrazone.
- **Addition of Base:** After cooling the mixture slightly, carefully add potassium hydroxide pellets. The amount of KOH should be in molar excess relative to the aldehyde.
- **Reduction Step:** Re-attach the condenser (now configured for distillation) and slowly heat the mixture. Water and excess hydrazine will distill off.
- **High-Temperature Reflux:** Once the initial distillate is removed, reconfigure for reflux and increase the temperature to 180-200 °C. Maintain this temperature for 3-4 hours to facilitate the decomposition of the hydrazone salt and the formation of **2-Methylthiophene**, which is observed by the evolution of nitrogen gas.
- **Isolation and Purification:** Cool the reaction mixture to room temperature. Isolate the product by steam distillation or by pouring the mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether).
- **Drying and Distillation:** Dry the organic extracts over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ). Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude **2-Methylthiophene** by fractional distillation. The product is collected at its boiling point (112-113 °C).



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Caption: Workflow for the synthesis of **2-Methylthiophene**.

## Reactivity and Applications in Drug Development

The thiophene ring in **2-Methylthiophene** is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The methyl group at the C2 position directs incoming electrophiles primarily to the C5 position.

## Role in Medicinal Chemistry

Thiophene derivatives are of significant interest to medicinal chemists due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[5][16] The thiophene nucleus is a key component in numerous FDA-approved drugs, such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[17]

**2-Methylthiophene** serves as a valuable precursor for creating more complex substituted thiophenes.[6] For example, it can be used to manufacture 2-chloromethylthiophene, a reactive intermediate for further functionalization.[6][18] The introduction of the thiophene moiety can enhance a drug candidate's metabolic stability and receptor binding affinity. Its role as a bioisostere for the phenyl group allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

## Safety and Handling

**2-Methylthiophene** is a highly flammable liquid and vapor.[2][11] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][10]

- GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1][2]
- Handling: Work should be conducted in a well-ventilated fume hood using spark-proof tools and explosion-proof equipment.[19][20] Personal protective equipment (PPE), including gloves, safety goggles, and appropriate respiratory protection, is mandatory.[11][20]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from sources of ignition and oxidizing agents.[19]

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- To cite this document: BenchChem. [2-Methylthiophene molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7883307#2-methylthiophene-molecular-structure-and-formula]



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